molecular formula C17H17NO3 B251666 N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B251666
M. Wt: 283.32 g/mol
InChI Key: OKMWXBPSNHWLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDL-101,002, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodioxine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been suggested that it may act by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It may also act as an antagonist at certain receptors, such as the 5-HT2A receptor.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to reduce the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, one of the limitations of using N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research could be the development of more potent and selective derivatives of N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Another area of research could be the investigation of its potential use in the treatment of other neurological disorders such as depression and anxiety. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and to better understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 2,3-dimethylphenylamine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects. It has also been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.

properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C17H17NO3/c1-11-4-3-5-14(12(11)2)18-17(19)13-6-7-15-16(10-13)21-9-8-20-15/h3-7,10H,8-9H2,1-2H3,(H,18,19)

InChI Key

OKMWXBPSNHWLAG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C

solubility

22.1 [ug/mL]

Origin of Product

United States

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